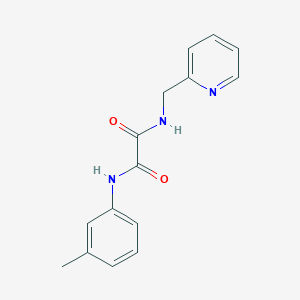

N-Pyridin-2-ylmethyl-N'-m-tolyl-oxalamide

Description

Properties

IUPAC Name |

N'-(3-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11-5-4-7-12(9-11)18-15(20)14(19)17-10-13-6-2-3-8-16-13/h2-9H,10H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLVZQWTQNRKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxaldehyde with m-toluidine, followed by the formation of the oxalamide linkage. The reaction typically involves the use of reagents such as oxalyl chloride and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Pyridin-2-ylmethyl-N’-m-tolyl-oxalamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The pyridine ring and the amide linkage play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Isomers: Ortho vs. Meta Substitution

The ortho-isomer, N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide (), shares the same molecular formula (C₁₄H₁₄N₃O₂) and molecular weight (256.28 g/mol) as the target compound. Key differences arise from the substituent position on the aryl group:

- Meta-tolyl : The methyl group on the benzene ring is at the meta position, reducing steric hindrance compared to ortho-substituted analogs. This may enhance crystallinity and solubility.

Oxalamide and Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide () differs in backbone structure (phthalimide vs. oxalamide) but shares aromatic substituents. Key contrasts include:

The chloro substituent in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, making it reactive in polymerization, whereas the oxalamide group in the target compound may favor hydrogen-bonded networks.

Pyridine-Based Derivatives

Pyridine derivatives from (e.g., HB180, HB181, HB182) feature halogen (Cl, I) and pivalamide groups, contrasting with the target’s oxalamide and tolyl moieties:

| Compound (Catalog No.) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| HB180 | C₁₁H₁₂ClIN₂O₂ | 366.58 | Chloro, iodo, formyl |

| HB181 | C₁₁H₁₂ClIN₂O₃ | 382.58 | Chloro, iodo, carboxylic acid |

| HB182 | C₁₃H₁₈ClIN₂O₃ | 412.65 | Chloro, iodo, dimethoxymethyl |

| Target Compound | C₁₄H₁₄N₃O₂ | 256.28 | Pyridine, m-tolyl, oxalamide |

Crystallographic and Computational Insights

Structural refinement of similar compounds often employs SHELX programs (e.g., SHELXL for small-molecule refinement ). For example, the ortho-isomer () likely underwent refinement via SHELXL, with WinGX assisting in geometry analysis. The meta-tolyl group’s symmetry may facilitate higher-quality diffraction data compared to ortho analogs.

Biological Activity

N-Pyridin-2-ylmethyl-N'-m-tolyl-oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

This compound can be represented by the following chemical formula:

This structure features a pyridine ring, a tolyl group, and an oxalamide linkage, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways associated with inflammation and cancer progression.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HCT116 (Colon) | 12.4 | Cell cycle arrest |

| A549 (Lung) | 18.6 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant cytotoxicity across multiple cancer types.

Anti-inflammatory Activity

Another aspect of research focused on the anti-inflammatory properties of this compound. The findings are presented in Table 2.

| Inflammatory Model | Effect Observed | Reference |

|---|---|---|

| LPS-induced macrophages | Decreased TNF-alpha production | |

| Carrageenan-induced paw edema | Reduced swelling |

These results indicate that the compound effectively reduces inflammatory markers and symptoms in various models.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Pyridin-2-ylmethyl-N'-m-tolyl-oxalamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling pyridin-2-ylmethylamine and m-toluidine derivatives with oxalyl chloride in anhydrous solvents (e.g., dichloromethane or THF). Reaction temperature (0–25°C) and stoichiometric ratios are critical to avoid side reactions like over-acylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Characterization requires , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions (e.g., ethanol/water mix). Data collection using Mo-Kα radiation () and refinement with SHELXL (version 2018/3) provide bond lengths, angles, and torsional parameters. Discrepancies between experimental and computational (DFT) data should be analyzed using WinGX for error correction .

Q. What analytical techniques are used to assess purity and stability under varying storage conditions?

- Methodological Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic sampling. Mass loss or impurity formation (>2%) indicates instability, requiring formulation adjustments (e.g., lyophilization or inert atmosphere storage) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Use variable-temperature NMR to probe rotational barriers of the oxalamide core. Compare correlations with SCXRD-derived hydrogen-bonding networks. For unresolved issues, employ synchrotron radiation to collect high-resolution XRD data .

Q. What strategies optimize the coupling reaction efficiency in large-scale synthesis?

- Methodological Answer : Screen catalysts (e.g., HATU vs. EDCI/HOBt) and solvents (DMF vs. DCM) using design of experiments (DoE). For example, a central composite design (CCD) with factors like temperature (20–50°C), catalyst loading (1–5 mol%), and reaction time (4–24 hrs) identifies optimal conditions. Reaction progress is monitored via in-situ IR spectroscopy (C=O stretch at ~1700 cm) .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to kinase domains (e.g., MAPK14). Validate via surface plasmon resonance (SPR) to measure values. For cellular assays, use HEK293 cells transfected with luciferase reporters under kinase-responsive promoters. Dose-response curves (0.1–100 µM) and Western blotting (phospho-antibodies) confirm target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.